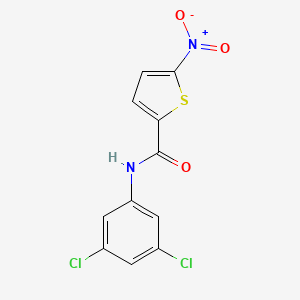

N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O3S/c12-6-3-7(13)5-8(4-6)14-11(16)9-1-2-10(19-9)15(17)18/h1-5H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTGVSCPLOCDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 3,5-dichloroaniline with 5-nitrothiophene-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride in a dry solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group on the thiophene ring undergoes reduction to form an amine. This reaction is catalyzed by hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C), a standard method for nitro group reduction . The product is N-(3,5-dichlorophenyl)-5-aminothiophene-2-carboxamide .

Reagents and Conditions

Key Mechanism

The nitro group acts as an electron-deficient center, facilitating hydrogenation to an amine. This reaction is critical for modulating biological activity, as nitro groups are often essential for antimicrobial or anticancer properties .

Hydrolysis of the Amide

The amide linkage can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.

Reagents and Conditions

-

Acidic : HCl in aqueous ethanol

-

Basic : NaOH in aqueous ethanol

Products

-

Acidic hydrolysis : 5-Nitrothiophene-2-carboxylic acid + 3,5-dichloroaniline

-

Basic hydrolysis : Sodium 5-nitrothiophene-2-carboxylate + 3,5-dichloroaniline

Implications

This reaction highlights the amide’s susceptibility to degradation under physiological conditions, which may influence its pharmacokinetics and stability in biological systems.

Oxidation of the Thiophene Ring

Although less common, the thiophene ring may undergo oxidation under strong oxidizing agents like potassium permanganate (KMnO₄) in alkaline conditions. This reaction could yield oxidized derivatives, though specific products for this compound are not explicitly documented in the literature.

Reagents and Conditions

-

Oxidizing agent : KMnO₄

-

Medium : Alkaline (e.g., NaOH)

Potential Products

-

Oxidized thiophene derivatives (exact structures depend on regioselectivity)

Substitution Reactions

Reagents and Conditions

-

Nucleophiles : Thiourea, sodium azide

-

Solvent : Polar aprotic solvents (e.g., DMF)

Example Reaction

If a leaving group (e.g., bromine) were present, substitution could yield derivatives like N-(3,5-dichlorophenyl)-5-thiomethylthiophene-2-carboxamide .

Comparative Analysis of Functional Groups

| Functional Group | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| Nitro (thiophene ring) | Reduction | H₂, Pd/C | Amine derivative |

| Amide linkage | Hydrolysis | HCl/NaOH | Carboxylic acid + amine |

| Thiophene ring | Oxidation | KMnO₄ (alkaline) | Oxidized thiophene derivatives |

| Dichlorophenyl | Substitution (unlikely) | Nucleophiles (e.g., thiols) | Substituted derivatives (if reactive) |

Research Findings and Implications

-

Biological Activity : Nitro groups are critical for antimicrobial and anticancer activity, as demonstrated in analogous compounds . Reduction to amines may alter potency or selectivity.

-

Stability : Hydrolysis of the amide suggests limited stability under physiological conditions, necessitating formulation strategies for therapeutic applications.

-

Structural Optimization : Substitution reactions (if achievable) could enable tuning of physicochemical properties, such as solubility or permeability.

This compound’s reactivity underscores its potential as a scaffold for drug discovery, particularly in targeting enzymatic or redox-sensitive pathways. Further experimental validation is required to confirm reaction pathways and optimize conditions for specific applications.

Scientific Research Applications

Anticancer Applications

N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide has been identified as a potential therapeutic agent in the treatment of various cancers. Research indicates that it exhibits cytotoxic activity against several cancer cell lines, including:

- HeLa cells (cervical cancer)

- HCT-116 cells (colon cancer)

- MCF-7 cells (breast cancer)

In vitro studies have demonstrated that this compound can induce apoptosis in these cancer cells, making it a candidate for further development as an anticancer drug .

Antimicrobial Properties

In addition to its anticancer properties, N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide has shown potential antimicrobial activity. The nitro group is known for generating toxic intermediates that can effectively kill bacteria by binding to their DNA . This makes it a candidate for developing new antimicrobial agents.

Nephrotoxicity Studies

While exploring its therapeutic potential, researchers have also examined the nephrotoxic effects associated with compounds containing the dichlorophenyl moiety. Studies indicate that compounds like N-(3,5-dichlorophenyl)succinimide exhibit significant nephrotoxic effects . Understanding these effects is crucial for assessing the safety profile of N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide in clinical applications.

Comparative Studies with Similar Compounds

A comparative analysis with similar compounds reveals distinct biological activities and mechanisms. For instance:

These comparisons highlight the unique properties of N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide in contrast to other related compounds.

Future Directions and Case Studies

Further research is necessary to fully elucidate the therapeutic potential and safety profile of N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide. Ongoing clinical trials and studies focusing on its efficacy against specific types of cancer will provide deeper insights into its applications.

Notable Case Studies:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activities.

3,5-dichloro-N-(2-chlorophenyl)benzamide: Another dichlorophenyl derivative with distinct chemical properties.

Uniqueness

N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide is unique due to its specific combination of a nitrothiophene core and dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity through various studies, mechanisms of action, structure-activity relationships (SAR), and case studies.

N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide is synthesized through various chemical reactions that include oxidation and reduction processes. The nitro group present in the compound can be reduced to an amino group, which may enhance its biological activity. Its structure consists of a thiophene ring substituted with a nitro group and a dichlorophenyl moiety, contributing to its unique properties.

The biological activity of N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide is attributed to its interaction with specific molecular targets within cells. It may inhibit certain enzymes or disrupt cellular processes, leading to observed effects such as antimicrobial and anticancer activities. The precise pathways vary based on the biological context.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide exhibit promising antimicrobial properties. For instance, derivatives with a nitrothiophene structure have shown significant activity against various pathogens, including bacteria and fungi. The following table summarizes the antimicrobial efficacy of related compounds:

Anticancer Activity

N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. The following table presents data on its anticancer activity:

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide is crucial for optimizing its biological activity. Modifications to the thiophene ring or the substitution pattern on the phenyl moiety can significantly affect potency and selectivity against target organisms or cancer cells.

- Substituent Effects : The presence of electron-withdrawing groups like nitro or halogens enhances antimicrobial potency.

- Ring Modifications : Alterations in the thiophene ring can lead to variations in bioavailability and cellular uptake.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide against multi-drug resistant strains of E. coli. The compound demonstrated an IC50 value of 12 µM, indicating significant potential as an antimicrobial agent.

Study on Anticancer Properties

In vitro studies conducted on MCF-7 breast cancer cells revealed that N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide induced apoptosis at concentrations as low as 15 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death .

Q & A

Q. What are the standard synthetic routes for N-(3,5-dichlorophenyl)-5-nitrothiophene-2-carboxamide?

The compound is synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting 5-nitrothiophene-2-carboxylic acid with 3,5-dichloroaniline in anhydrous DMF using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The reaction is stirred at room temperature for 12–24 hours under inert conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized structurally?

Structural confirmation relies on 1H/13C NMR and X-ray crystallography . For crystallographic analysis, single crystals are grown via slow evaporation of an ethanol solution. Key structural features include:

Q. What preliminary biological activities have been reported?

The compound exhibits fungicidal activity against Botrytis cinerea and Fusarium spp. (EC50: 2–5 µM). Bioassays involve mycelial growth inhibition on agar plates, with activity linked to the nitro group's electron-withdrawing effects and the dichlorophenyl moiety's lipophilicity .

Advanced Research Questions

Q. How does the nitro group modulate the compound's mechanism of action against fungal targets?

The nitro group enhances redox cycling, generating reactive oxygen species (ROS) that disrupt fungal mitochondrial membranes. This is validated via:

Q. What structural modifications improve potency while reducing off-target toxicity?

Structure-Activity Relationship (SAR) studies reveal:

Q. How can resistance mechanisms in pathogens be studied for this compound?

Resistance assays involve:

Q. What advanced analytical methods resolve contradictions in bioactivity data?

Conflicting results (e.g., variable EC50 across labs) are addressed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.